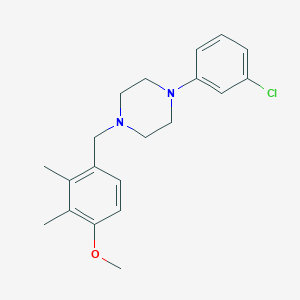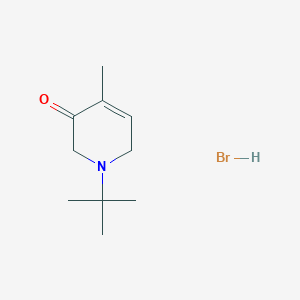![molecular formula C15H31NO B4895457 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol, also known as MHAH or MPH, is a compound that has been widely studied for its potential applications in scientific research. It is a chiral compound with two enantiomers, and its synthesis method involves several steps of organic chemistry reactions.
Mécanisme D'action
The mechanism of action of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. This compound has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the transmission of pain signals. It has also been shown to activate GABA receptors, which are involved in the inhibition of pain signals. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers in animal models of neuropathic pain. This compound has been shown to have a low toxicity profile, and it does not appear to have any significant adverse effects on vital organs or systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has several advantages for lab experiments. It is a chiral compound, which means that it can be used to study enantioselective processes. It is also a relatively stable compound, which makes it suitable for long-term studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. It can also be difficult to synthesize and purify in large quantities, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol. One direction is to study its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells. Another direction is to study its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Méthodes De Synthèse
The synthesis method of 2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol involves several steps of organic chemistry reactions. Firstly, 2-methyl-2-heptanol is reacted with sodium hydride to form the corresponding sodium alkoxide. Then, the sodium alkoxide is reacted with 4-methylcyclohexanone to form the intermediate product. The intermediate product is then reduced with lithium aluminum hydride to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol has been studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been studied for its potential applications in treating neuropathic pain, as it has been shown to have a different mechanism of action compared to traditional analgesics. This compound has also been studied for its potential applications in drug delivery systems, as it can be conjugated with other molecules to target specific tissues or cells.
Propriétés
IUPAC Name |
2-methyl-6-[(4-methylcyclohexyl)amino]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12-7-9-14(10-8-12)16-13(2)6-5-11-15(3,4)17/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBRFEFKMKMFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4895425.png)
![benzyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4895432.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)

![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)
